

Technical Guide: Physicochemical Properties of 8-Chlorotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of 8-Chlorotriazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Molecular Data

The essential molecular identifiers for 8-Chlorotriazolo[1,5-a]pyrazine are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property	Value
Molecular Formula	C ₅ H ₃ ClN ₄
Molecular Weight	154.56 g/mol [1] [2]
CAS Number	68774-77-6 [1] [2]

Experimental Determination of Molecular Properties

The molecular formula and weight of a compound like 8-Chlorotriazolo[1,5-a]pyrazine are typically confirmed through a combination of analytical techniques.

2.1. Mass Spectrometry

- Objective: To determine the mass-to-charge ratio (m/z) of the molecule, which provides the molecular weight.
- Methodology:
 - Ionization: A sample of the compound is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
 - Acceleration: The resulting ions are accelerated by an electric field.
 - Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion.
 - Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion (or a common adduct) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

2.2. Elemental Analysis

- Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Chlorine) in the compound.
- Methodology:
 - Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.
 - Separation and Detection: The combustion products (CO_2 , H_2O , N_2) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine is determined by other methods, such as titration after combustion.
 - Calculation: The percentage of each element is calculated. These percentages can be used to derive the empirical formula, which, when combined with the molecular weight from mass spectrometry, confirms the molecular formula.

Data Relationship Visualization

The following diagram illustrates the fundamental relationship between the compound's identity, its elemental composition (formula), and its molar mass (molecular weight).

[Click to download full resolution via product page](#)

Caption: Relationship between compound name, formula, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 8-Chlorotriazolo[1,5-a]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319473#8-chlorotriazolo-1-5-a-pyrazine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com